Functional Inactivation Relative to Eriodictyol Aglycone in Hepatoprotection
In a murine model of acetaminophen (APAP)-induced hepatotoxicity, eriodictyol aglycone administered intraperitoneally conferred significant hepatoprotective effects, whereas its glucuronide metabolites—including Eriodictyol 7-O-methylglucuronide as a representative glucuronidated conjugate—were functionally inactive [1]. Intragastric administration of eriodictyol, which yielded lower parent compound and higher glucuronide metabolite concentrations in plasma, did not elicit protective effects against APAP hepatotoxicity when compared to intraperitoneal injection of eriodictyol [1]. Recombinant human UGT isoform studies identified UGT1As (mainly UGT1A1, UGT1A9, UGT1A10) and UGT2B7 as primary contributors to eriodictyol glucuronidation [1].
| Evidence Dimension | Hepatoprotective efficacy in APAP-induced hepatotoxicity |
|---|---|
| Target Compound Data | No protective effect observed (intragastric eriodictyol administration yielding glucuronide metabolites) |
| Comparator Or Baseline | Eriodictyol aglycone: protective effect observed with intraperitoneal and intravenous administration |
| Quantified Difference | Relative bioavailability of eriodictyol increased to 216.84% with UGT1A inhibitor coadministration, restoring protective effect |
| Conditions | Murine APAP-induced hepatotoxicity model; multiple administration routes (i.v., i.p., i.g.); PK-PD analysis |
Why This Matters
This directly informs selection strategy: Eriodictyol 7-O-methylglucuronide serves as an analytical reference standard for metabolite identification, not as a bioactive substitute for eriodictyol aglycone in hepatoprotection assays.
- [1] Wang Z, et al. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity. Mol Pharm. 2017;14(9):2937-2951. View Source
